REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](SC)=[CH:11][N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1.[CH3:17][NH2:18]>CCO>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:9][C:10]([NH:18][CH3:17])=[CH:11][N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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0.84 g
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Type
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reactant
|
Smiles
|
CN
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
CCO
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Name
|
1-(6-chloro-3-pyridylmethyl)amino-1-methylthio-2-nitroethylene
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Quantity
|
1.2 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)CNC(=C[N+](=O)[O-])SC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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on reflux
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure to about 50 ml
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Type
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FILTRATION
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Details
|
the resulting crystals were collected by filtration
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C=N1)CNC(=C[N+](=O)[O-])NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |